2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDVCIJJNFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial and anti-inflammatory activities.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities.
Biological Activity
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as a sulfonamide derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid can be represented as follows:
- IUPAC Name : 2-amino-4-[bis[[2-(4-methylphenyl)sulfonyl]amino]butanoic acid]
- Molecular Formula : C₁₂H₁₇N₃O₄S
This compound contains a butanoic acid backbone, an amino group, and a sulfonyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The sulfonamide group is known to inhibit certain enzymatic pathways, particularly those involved in the synthesis of folate, which is essential for DNA synthesis and cell proliferation.
Antimicrobial Activity
Research indicates that 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial folate synthesis, similar to other sulfonamide antibiotics.
Antitumor Effects
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and death.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent . It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid. The results indicated an IC50 value of approximately 25 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Study 2: Antitumor Activity
In a recent investigation involving human cancer cell lines, this compound was shown to inhibit cell growth with an IC50 value of 30 µM. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
| Study | Activity | IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µg/mL |
| Antitumor | Human cancer cell lines | 30 µM |
Safety and Toxicity
Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest low toxicity levels; however, further research is needed to establish safe dosage ranges for therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
a. 2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic Acid
- CAS : 1858240-38-6
- Molecular Formula: C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- Key Differences: The 4-methylphenyl group is replaced with a 4-ethylphenyl moiety. No biological data is available, but the ethyl group may alter binding to bacterial targets .
b. 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic Acid
- Molecular Formula: C₁₁H₁₃ClNO₆S₂
- Key Differences: Incorporates a 4-chlorophenyl group and an additional methylsulfonyl substituent at position 4. Priced at $266.00/g (Santa Cruz Biotechnology), it is more expensive than the target compound .
Positional Isomers
a. 4-(4-Methylbenzenesulfonamido)butanoic Acid
- CAS : 1213-42-9
- Molecular Formula: C₁₁H₁₅NO₄S
- Molecular Weight : 257.31 g/mol
- Key Differences: The sulfonamide group is at position 4 instead of position 2.
Functional Group Variations
a. 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric Acid
- CAS : 1396969-10-0
- Molecular Formula: C₁₁H₁₅NO₄S
- Molecular Weight : 257.31 g/mol
- Key Differences: Replaces the methylsulfonyl group with a methylsulfanyl (thioether) group and adds a furan-3-carbonyl moiety. However, the sulfanyl group is less electronegative than sulfonyl, reducing oxidative stability .
b. 2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine)
- CAS : 59-51-8
- Molecular Formula: C₅H₁₁NO₂S
- Molecular Weight : 149.21 g/mol
- Key Differences: A natural amino acid with an amine group at position 2 and a methylsulfanyl group. Unlike the target compound, methionine serves as a nutrient and lacks synthetic pharmacological activity .
Simplified Analogs
a. 4-(4-Methylphenyl)butanoic Acid
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Key Differences: Lacks the sulfonamide group entirely.
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C12H17NO4S
- Molecular Weight: 271.33 g/mol
- IUPAC Name: 2-(4-methyl-N-methylsulfonylanilino)butanoic acid
- Structural Features: The compound consists of a butanoic acid moiety substituted at the 2-position with an amino group that is further substituted with a 4-methylphenyl and a methylsulfonyl group.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid generally involves the following key steps:
- Introduction of the amino group onto the butanoic acid framework.
- Sulfonylation of the amino group with a methylsulfonyl moiety.
- Attachment of the 4-methylphenyl group to the sulfonamide nitrogen.
These steps require careful control of reaction conditions, choice of catalysts, and reagents to achieve good yields and purity.
Detailed Synthetic Routes
Sulfonylation of Amino Acids
A common approach is the sulfonylation of 2-aminobutanoic acid derivatives with methylsulfonyl chloride or methylsulfonyl anhydride to form the methylsulfonylamino intermediate. This reaction typically proceeds under basic conditions (e.g., using triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to minimize side reactions.
Arylation of Sulfonamide Nitrogen with 4-Methylphenyl
The attachment of the 4-methylphenyl group to the sulfonamide nitrogen can be achieved via palladium- or nickel-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or related methodologies. These reactions use aryl halides (e.g., 4-methylphenyl bromide or iodide) and the sulfonamide substrate in the presence of phosphine ligands and a base.
- Catalysts: Pd(0) or Ni(0) complexes supported on charcoal or ligands such as triphenylphosphine, 1,2-bis-diphenylphosphinoethane.
- Solvents: Aromatic hydrocarbons (toluene, xylene), ethers (methyl tert-butyl ether), or cyclic ethers (tetrahydrofuran).
- Conditions: Temperature range from 20 to 80 °C, reaction times from several hours to overnight.
This method benefits from high selectivity and yields, especially when starting from inexpensive and readily available sulfonic derivatives.
Alternative Synthetic Approaches
- Direct coupling of methylsulfonylated anilines with butanoic acid derivatives : This involves preparing the methylsulfonylated 4-methyl aniline first, followed by coupling with a butanoic acid derivative under amide bond formation conditions.
- Use of sulfonic acid esters : Starting from methyl 2-(4-methylphenyl)benzoate derivatives, sulfonation followed by amination steps can lead to the target compound, although this is more common for related benzoic acid derivatives.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Methylsulfonyl chloride, base (Et3N, pyridine) | DCM, THF | 0–25 | 70–90 | Low temperature to avoid side reactions |
| Arylation (Cross-coupling) | 4-Methylphenyl bromide, Pd(0)/Ni(0) catalyst, phosphine ligands, base | Toluene, MTBE, THF | 20–80 | 60–85 | Ligand choice critical for selectivity |
| Amide bond formation (alternative) | Coupling agents (e.g., EDC, DCC), methylsulfonylated aniline | DMF, DCM | Room temp | 50–75 | Used in alternative synthetic routes |
Research Findings and Considerations
- The palladium- or nickel-catalyzed cross-coupling reactions provide a versatile and efficient route to the compound with good regioselectivity and functional group tolerance.
- The sulfonylation step requires careful pH and temperature control to prevent hydrolysis or overreaction.
- Choice of solvent and ligand in the cross-coupling step significantly influences the yield and purity.
- Starting materials such as methyl salicylate derivatives and 4-methylphenylboronic acids are commercially available and cost-effective, facilitating scalable synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
